molecular formula C20H30N4O7S B2380700 N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-25-6

N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2380700
CAS No.: 868982-25-6
M. Wt: 470.54
InChI Key: HHTVXBLURXSPDQ-UHFFFAOYSA-N
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Description

N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative characterized by a sulfonated dihydrobenzodioxin moiety and a diethylaminoethyl side chain. Its molecular architecture combines a central oxazolidine ring linked to a sulfonyl group and a benzodioxin scaffold, which is further conjugated to an oxalamide backbone.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O7S/c1-3-23(4-2)8-7-21-19(25)20(26)22-14-18-24(9-10-31-18)32(27,28)15-5-6-16-17(13-15)30-12-11-29-16/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTVXBLURXSPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with potential pharmacological applications. Its structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the molecular formula C17H25N3O4SC_{17}H_{25}N_3O_4S and a molecular weight of approximately 365.46 g/mol. The presence of diethylamino groups and oxazolidine rings indicates possible interactions with biological targets, particularly in the central nervous system and in antimicrobial activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of specific enzymes. In particular, oxazolidinone derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway in bacteria. This inhibition can lead to bactericidal effects, providing a basis for further exploration of this compound as an antibacterial agent .

Study 1: Antimicrobial Efficacy

A study conducted on various oxazolidinone derivatives demonstrated that modifications to the oxazolidine structure significantly impacted antimicrobial activity. The introduction of sulfonyl groups enhanced the compound's efficacy against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL for effective derivatives .

Research into the mechanism of action revealed that compounds similar to this compound target bacterial ribosomes. By binding to the 50S subunit, these compounds prevent peptide bond formation during protein synthesis, leading to bacterial cell death .

Data Tables

Property Value
Molecular FormulaC17H25N3O4S
Molecular Weight365.46 g/mol
Antimicrobial ActivityMIC: 0.5 - 8 µg/mL
Target EnzymeDihydrofolate reductase

Scientific Research Applications

Chemical Properties and Structure

The compound is categorized as an oxalamide derivative, which is known for its diverse biological activities. Its structure includes a diethylamino group, which enhances solubility and bioavailability, making it a candidate for therapeutic applications. The presence of the sulfonyl and oxazolidinyl moieties suggests potential interactions with biological targets relevant to disease treatment.

Pharmaceutical Applications

  • Neurodegenerative Diseases
    • Research indicates that compounds with similar structures exhibit inhibitory activity against beta-secretase (BACE), which is implicated in Alzheimer’s disease. The inhibition of BACE can potentially reduce the formation of amyloid plaques, a hallmark of Alzheimer’s pathology . N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide may be investigated for its efficacy in this context.
  • Cancer Therapeutics
    • Preliminary studies suggest that oxalamide derivatives possess anticancer properties. For instance, related compounds have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 . The unique structural components of this compound may enhance its anticancer activity through mechanisms that warrant further investigation.
  • Diabetes Management
    • Similar compounds have been noted for their potential in managing type 2 diabetes by inhibiting BACE enzymes. This inhibition not only addresses neurodegenerative processes but also metabolic dysregulation associated with diabetes . The dual action of such compounds could provide a multifaceted approach to treatment.

Case Studies and Research Findings

StudyFocusFindings
Study 1Alzheimer’s DiseaseCompounds similar to N1-(2-(diethylamino)ethyl)-N2... showed BACE inhibition, reducing amyloid plaque formation .
Study 2Cancer Cell LinesN-Aryl oxadiazolamines demonstrated significant anticancer activity against multiple cell lines, suggesting a potential pathway for N1-(2-(diethylamino)ethyl)-N2... .
Study 3DiabetesInvestigated BACE inhibitors indicated a correlation between enzyme inhibition and improved metabolic outcomes in diabetic models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Oxalamide Derivatives

The compound shares structural motifs with other oxalamide-based molecules, such as N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (listed in Biopharmacule Speciality Chemicals’ catalog). Key differences include:

  • Substituent groups : The target compound features a dihydrobenzodioxin-sulfonyl-oxazolidine group, while analogs like N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide prioritize trifluoromethylphenyl and hydroxypropyl groups.
  • Pharmacophore orientation: The diethylaminoethyl chain in the target compound may enhance solubility or receptor binding compared to simpler alkyl/aryl substituents in analogs .

Sulfonamide-Containing Pesticides

Sulfonamide-linked compounds, such as metsulfuron methyl ester and ethametsulfuron methyl ester (from pesticide glossaries), share sulfonylurea or sulfonamide functionalities. However, these agrochemicals lack the oxazolidine and benzodioxin moieties, instead relying on triazine cores for herbicidal activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications
N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide Oxazolidine-oxalamide hybrid Benzodioxin-sulfonyl, diethylaminoethyl Biomedical research (hypothesized)
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Simple oxalamide Trifluoromethylphenyl, hydroxypropyl Chemical intermediates
Metsulfuron methyl ester Triazine-sulfonylurea Methoxy-methyl triazine, sulfonylurea Herbicide

Research Findings and Bioactivity Insights

  • Bioactivity Potential: The benzodioxin and sulfonyl groups in the target compound may confer anti-inflammatory or enzyme-inhibitory properties, analogous to sulfonamide drugs.
  • Agrochemical Relevance : Unlike sulfonylurea herbicides (e.g., metsulfuron), the compound’s oxazolidine-benzodioxin system could target insect or fungal systems, as seen in plant-derived bioactive molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this compound?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxin core, followed by sulfonation, oxazolidine ring formation, and oxalamide coupling. Key steps include:

  • Sulfonation : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Oxazolidine Formation : Cyclization using carbonyl diimidazole (CDI) or similar activating agents at 60–80°C .
  • Oxalamide Coupling : Amide bond formation via HATU/DIPEA-mediated coupling in DMF .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) achieve >95% purity. Monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are critical for confirming its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify benzodioxin (δ 4.2–4.5 ppm for –OCH₂CH₂O–), sulfonyl (δ 3.1–3.3 ppm for –SO₂–), and diethylaminoethyl (δ 2.5–3.0 ppm for –N(CH₂CH₃)₂) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~600–650) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 1150–1200 cm⁻¹ (sulfonyl S=O) .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to assess redox stability .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cannabinoid receptors) via the sulfonyl and oxalamide moieties. Validate with MD simulations (NAMD/GROMACS) .

Q. What experimental strategies evaluate its biological activity in vitro?

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using colorimetric substrates (e.g., Ellman’s reagent) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]CP-55,940 for CB1/CB2 receptors) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (IC₅₀ determination) .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

  • Cross-Validation : Replicate assays under standardized conditions (pH 7.4 PBS for solubility; 37°C, 5% CO₂ for cell studies) .
  • Orthogonal Techniques : Compare HPLC purity (>98%) with NMR integration and LC-MS to rule out impurities .

Q. What structure-activity relationship (SAR) strategies optimize its pharmacological profile?

  • Analog Synthesis : Modify diethylaminoethyl (e.g., replace with pyrrolidine) or benzodioxin (e.g., halogenate) groups .
  • Bioisosteric Replacement : Substitute sulfonyl with phosphonate or carbonyl groups to enhance metabolic stability .

Q. How is compound stability assessed under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 24 hrs) and analyze via HPLC-MS. Major degradation pathways include hydrolysis of the oxalamide bond .
  • Plasma Stability : Incubate with rat/human plasma (37°C, 1–6 hrs); quantify parent compound via LC-MS/MS .

Q. What in vivo pharmacokinetic (PK) study designs are recommended?

  • Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Collect plasma at 0.5, 1, 2, 4, 8, 24 hrs .
  • Bioanalysis : Use LC-MS/MS to measure Cmax, Tmax, and AUC. Identify metabolites via Q-TOF MS .

Methodological Notes

  • Key Challenges : Low aqueous solubility (logP ~3.5 predicted) may require formulation with cyclodextrins or liposomes .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for sulfonation) and biological assay parameters (e.g., passage number of cell lines) .

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